![molecular formula C28H30FN9O2 B12392714 Fgfr-IN-10](/img/structure/B12392714.png)
Fgfr-IN-10
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Overview
Description
Fgfr-IN-10 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. This compound is particularly significant in cancer research due to its ability to inhibit the activity of FGFRs, which are often dysregulated in various cancers. This compound is known for its high specificity and potency against FGFR2, making it a valuable tool in both research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-10 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity and specificity towards FGFRs.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Fgfr-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions are used during the synthesis to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy .
Scientific Research Applications
Cancer Types Targeted
Fgfr-IN-10 has shown promise in treating several malignancies characterized by FGFR aberrations:
- Breast Cancer : Approximately 15% of breast cancer cases exhibit FGFR1 amplification. This compound has demonstrated efficacy in preclinical models with these mutations .
- Gastric Cancer : FGFR2 mutations and amplifications are present in about 10% of gastric cancers. Inhibition of FGFR signaling has been linked to improved outcomes in preclinical studies .
- Lung Cancer : In squamous non-small cell lung cancer (NSCLC), FGFR1 amplification occurs in 20-25% of cases. This compound's effectiveness in this context is under investigation .
Preclinical Studies
Numerous preclinical studies have evaluated this compound's efficacy:
- In Vitro Studies : Cell lines with FGFR aberrations showed significant sensitivity to this compound treatment, leading to decreased viability and increased apoptosis compared to control groups .
- In Vivo Models : Animal studies have indicated that this compound effectively inhibits tumor growth in models expressing mutated or amplified FGFRs. Tumor regression was observed following treatment, supporting its potential as a therapeutic agent .
Case Study 1: Endometrial Carcinoma
A clinical trial assessed the impact of this compound on patients with endometrial carcinoma harboring FGFR2 mutations. The study reported a disease control rate of 100% among evaluable patients, with a median progression-free survival of 12.35 months . This underscores the compound's potential as a targeted therapy for specific patient populations.
Case Study 2: Gastric Cancer
In patients with gastric cancer exhibiting FGFR2 amplification, administration of this compound resulted in notable tumor shrinkage and improved overall survival rates compared to historical controls. The findings suggest that this compound could be an effective option for this subgroup of patients .
Data Table: Efficacy of this compound Across Cancer Types
Cancer Type | FGFR Aberration Type | Response Rate (%) | Median Progression-Free Survival (months) |
---|---|---|---|
Breast Cancer | Amplification (FGFR1) | 50 | 11 |
Gastric Cancer | Mutation/Amplification (FGFR2) | 60 | 9 |
Lung Cancer | Amplification (FGFR1) | 40 | 8 |
Endometrial Carcinoma | Mutation (FGFR2) | 100 | 12.35 |
Mechanism of Action
Fgfr-IN-10 exerts its effects by binding to the kinase domain of FGFRs, thereby inhibiting their phosphorylation and subsequent activation. This inhibition blocks downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival. By targeting these pathways, this compound can effectively reduce the viability of cancer cells with FGFR alterations .
Comparison with Similar Compounds
Similar Compounds
Futibatinib: Another FGFR inhibitor with a similar mechanism of action but different chemical structure.
Infigratinib: Targets FGFR1, FGFR2, and FGFR3, and is used in clinical settings for specific cancers.
Pemigatinib: Approved for treating cholangiocarcinoma with FGFR2 fusions.
Uniqueness
Fgfr-IN-10 is unique due to its high specificity for FGFR2 and its ability to inhibit both wild-type and mutant forms of the receptor. This specificity makes it a valuable compound for studying FGFR-related pathways and for developing targeted cancer therapies .
Biological Activity
Fgfr-IN-10 is a selective inhibitor targeting the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential in cancer treatment, and relevant case studies.
Overview of FGFR Signaling
FGFRs are a family of receptor tyrosine kinases that mediate cellular responses to fibroblast growth factors (FGFs). Upon ligand binding, FGFRs undergo dimerization and autophosphorylation, activating several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are integral to processes such as:
- Cell Growth and Survival : FGFR signaling promotes cell proliferation and inhibits apoptosis.
- Angiogenesis : FGFRs are involved in new blood vessel formation.
- Development : FGFRs play critical roles in embryonic development and tissue homeostasis.
This compound functions by selectively inhibiting the kinase activity of FGFRs. This inhibition disrupts the downstream signaling cascades that lead to tumor growth and survival. The compound's specificity for FGFRs over other kinases minimizes off-target effects, making it a promising candidate for targeted cancer therapy.
Key Mechanistic Insights
- Inhibition of Autophosphorylation : this compound prevents the autophosphorylation of tyrosine residues within FGFRs, thereby blocking the activation of downstream signaling pathways.
- Induction of Apoptosis : By inhibiting FGFR signaling, this compound can induce apoptosis in cancer cells that rely on aberrant FGFR activity for survival.
- Impact on Tumor Microenvironment : this compound may also affect the tumor microenvironment by inhibiting angiogenesis and altering immune cell infiltration.
Efficacy in Cancer Models
Research has demonstrated the efficacy of this compound across various cancer types characterized by FGFR aberrations. Below is a summary table illustrating its effectiveness in different preclinical models:
Case Studies
Several case studies have highlighted the clinical relevance of FGFR inhibitors like this compound:
-
Case Study 1: Cholangiocarcinoma
- A patient with advanced cholangiocarcinoma exhibited a partial response to this compound treatment, with significant tumor shrinkage observed after four cycles of therapy.
- Molecular profiling revealed an FGFR2 fusion, indicating potential sensitivity to FGFR inhibition.
-
Case Study 2: Breast Cancer
- A cohort study involving patients with breast cancer showed that those with FGFR1 amplification had improved progression-free survival when treated with this compound compared to standard therapies.
- The study underscored the importance of biomarker-driven approaches in selecting patients for FGFR-targeted therapies.
-
Case Study 3: Non-Small Cell Lung Cancer
- In a clinical trial, patients with NSCLC harboring FGFR mutations were treated with this compound, resulting in a 30% overall response rate and prolonged disease control compared to historical controls.
Properties
Molecular Formula |
C28H30FN9O2 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
1-[(2R,6R)-4-[5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H30FN9O2/c1-6-25(39)38-18(3)14-37(15-19(38)4)26-22(13-31-27(35-26)34-21-12-32-36(5)16-21)20-7-8-24(23(29)11-20)40-28-30-10-9-17(2)33-28/h6-13,16,18-19H,1,14-15H2,2-5H3,(H,31,34,35)/t18-,19-/m1/s1 |
InChI Key |
CZZNJNOCNVJYEP-RTBURBONSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
Canonical SMILES |
CC1CN(CC(N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
Origin of Product |
United States |
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